molecular formula C5H4Cl3N3 B1602835 3,5,6-Trichloropyridine-2,4-diamine CAS No. 725208-26-4

3,5,6-Trichloropyridine-2,4-diamine

Cat. No.: B1602835
CAS No.: 725208-26-4
M. Wt: 212.46 g/mol
InChI Key: FGIUJKXQIISHOO-UHFFFAOYSA-N
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Description

3,5,6-Trichloropyridine-2,4-diamine is a chlorinated heterocyclic compound with the molecular formula C5H4Cl3N3. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and amino groups on the pyridine ring. It finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

It is known that chlorinated pyridine compounds, such as this one, are often used in the synthesis of various organic compounds . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .

Mode of Action

It is known that chlorinated pyridines are highly reactive towards nucleophilic attack . This suggests that the compound may interact with its targets by undergoing nucleophilic substitution reactions, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

It is known that chlorinated pyridines can be involved in various chemical reactions, leading to the synthesis of a wide range of organic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific targets and reaction conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Trichloropyridine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of the compound and its interactions with its targets . For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the reactions of this heteroaromatic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloropyridine-2,4-diamine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-diaminopyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3, 5, and 6 positions . Another approach involves the use of pentachloropyridine as a starting material, which undergoes nucleophilic substitution reactions to introduce amino groups at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe introduction of chlorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3,5,6-Trichloropyridine-2,4-diamine

This compound is unique due to the specific arrangement of chlorine atoms and amino groups on the pyridine ring. This arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical compounds .

Properties

IUPAC Name

3,5,6-trichloropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUJKXQIISHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593685
Record name 3,5,6-Trichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725208-26-4
Record name 3,5,6-Trichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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